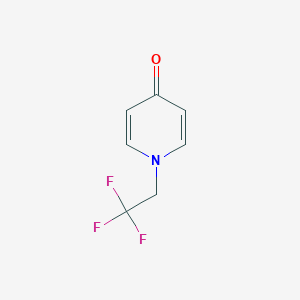
1-(2,2,2-Trifluoroethyl)pyridin-4(1H)-one
Cat. No. B8739045
Key on ui cas rn:
101234-96-2
M. Wt: 177.12 g/mol
InChI Key: PUHMSURCUYIQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04785090
Procedure details


1 g (10.4 mmol) of 4H-pyran-4-on was dissolved in 10 ml of pyridine, 3.38 g (25 mmol) of 2,2,2-trifluoroethylamine hydrochloride was added, and reacted at 70° C. for an hour. The solvent was removed, and the residue was purified by chloroform-methanol (10:1) silica gel chromatograph to obtain 1.7 g of the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
O1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.Cl.[F:9][C:10]([F:14])([F:13])[CH2:11][NH2:12]>N1C=CC=CC=1>[F:9][C:10]([F:14])([F:13])[CH2:11][N:12]1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC(C=C1)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
3.38 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC(CN)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at 70° C. for an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chloroform-methanol (10:1) silica gel chromatograph
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(CN1C=CC(C=C1)=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
